molecular formula C20H21Cl3N4O4S B11953473 N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide

N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide

Cat. No.: B11953473
M. Wt: 519.8 g/mol
InChI Key: HBOZYTJGBARAKG-UHFFFAOYSA-N
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Description

N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, thioureido, and trichloroethyl groups, as well as methoxy-substituted benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride under mild conditions.

    Introduction of the thioureido group: This step involves the reaction of the acetylamino intermediate with thiourea in the presence of a suitable catalyst.

    Addition of the trichloroethyl group: This can be done through a nucleophilic substitution reaction using trichloroethanol and a strong base.

    Methoxylation of the benzamide ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trichloroethanol and a strong base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C20H21Cl3N4O4S

Molecular Weight

519.8 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21Cl3N4O4S/c1-11(28)24-13-5-7-14(8-6-13)25-19(32)27-18(20(21,22)23)26-17(29)12-4-9-15(30-2)16(10-12)31-3/h4-10,18H,1-3H3,(H,24,28)(H,26,29)(H2,25,27,32)

InChI Key

HBOZYTJGBARAKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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